molecular formula C18H15FN2O3S B3405757 (2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421529-32-9

(2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B3405757
CAS No.: 1421529-32-9
M. Wt: 358.4
InChI Key: GBFSOMRJQONUEW-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a synthetic organic compound that features a complex molecular structure It contains a fluorophenyl group, a methoxybenzo[d]thiazolyl group, and an azetidinyl group

Mechanism of Action

Target of Action

It is known that benzothiazole derivatives have a wide range of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal activities . Therefore, it can be inferred that this compound may interact with a variety of biological targets.

Mode of Action

Benzothiazole derivatives are known to be highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . This suggests that the compound may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 4-methoxybenzo[d]thiazol-2-yl intermediate: This step involves the reaction of 4-methoxybenzothiazole with appropriate reagents to introduce the desired functional groups.

    Coupling with azetidin-1-yl group: The intermediate is then reacted with an azetidin-1-yl derivative under specific conditions to form the azetidinyl linkage.

    Introduction of the fluorophenyl group: Finally, the fluorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)pyrrolidin-1-yl)methanone
  • (2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Uniqueness

(2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(2-fluorophenyl)-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-23-14-7-4-8-15-16(14)20-18(25-15)24-11-9-21(10-11)17(22)12-5-2-3-6-13(12)19/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFSOMRJQONUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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